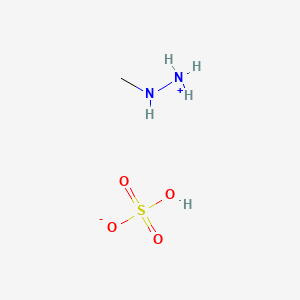
Methylhydrazine monosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylhydrazine monosulfate is a chemical compound with the formula CH₆N₂·H₂SO₄. It is a derivative of hydrazine, where one hydrogen atom is replaced by a methyl group. This compound is known for its applications in various fields, including rocket propellants, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylhydrazine monosulfate can be synthesized through several methods. One common method involves the methylation of hydrazine. This can be achieved by reacting hydrazine with methyl iodide or diazomethane. Another method involves the reduction of nitrosomethylurea or nitrosomethylamine sulfonic acid. The Raschig process is also used, which involves the reaction of monochloramine with methylamine .
Industrial Production Methods
Industrial production of this compound typically employs the Raschig process due to its cost-effectiveness and the use of non-polluting reagents. This process involves two main steps:
- Formation of monochloramine by reacting ammonia with sodium hypochlorite.
- Reaction of monochloramine with methylamine to produce methylhydrazine .
Chemical Reactions Analysis
Types of Reactions
Methylhydrazine monosulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methylhydrazone or other nitrogen-containing compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zinc dust in acetic acid are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various hydrazine derivatives, methylhydrazone, and other nitrogen-containing compounds .
Scientific Research Applications
Methylhydrazine monosulfate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other hydrazine derivatives and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and as a model compound for studying the effects of hydrazine derivatives on biological systems.
Industry: It is used as a rocket propellant and in the production of agrochemicals.
Mechanism of Action
The mechanism of action of methylhydrazine monosulfate involves its interaction with various molecular targets and pathways. It acts as a strong reducing agent and can donate electrons to other molecules, leading to the formation of reactive intermediates. These intermediates can interact with enzymes and other proteins, inhibiting their activity. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Monomethylhydrazine
- Dimethylhydrazine
- Trimethylhydrazine
- Tetramethylhydrazine
Uniqueness
Methylhydrazine monosulfate is unique due to its specific structure and reactivity. Unlike other methylhydrazines, it forms stable salts with sulfuric acid, which enhances its stability and makes it suitable for various industrial applications. Its strong reducing properties and ability to form stable complexes with metal ions also distinguish it from other similar compounds .
Properties
IUPAC Name |
hydrogen sulfate;methylaminoazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N2.H2O4S/c1-3-2;1-5(2,3)4/h3H,2H2,1H3;(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDJPXUIZYHXEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN[NH3+].OS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH8N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302-15-8 |
Source


|
| Record name | Hydrazine, methyl-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylhydrazine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid;6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid](/img/structure/B7798352.png)



![Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B7798392.png)


![[(2S)-4-methyl-1-oxo-1-phenylmethoxypentan-2-yl]azanium;chloride](/img/structure/B7798402.png)



![2-[[(2S)-2-Azaniumyl-4-methylsulfanylbutanoyl]amino]acetate](/img/structure/B7798440.png)


